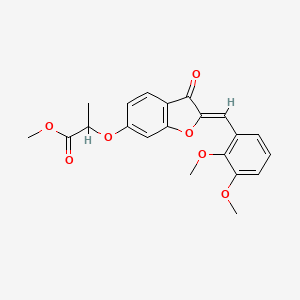

![molecular formula C23H29N5O5S3 B2814036 4-(二丙基磺酰氨基)-N-{4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰氨基]苯基}苯甲酰胺 CAS No. 307524-07-8](/img/structure/B2814036.png)

4-(二丙基磺酰氨基)-N-{4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰氨基]苯基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

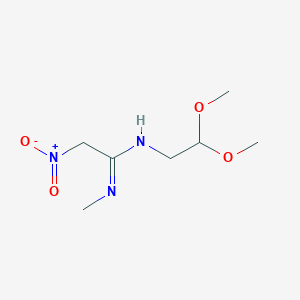

The compound “4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide” is a complex organic molecule that is a derivative of the 1,3,4-thiadiazole class of compounds . This class of compounds is known for its wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .

Synthesis Analysis

The synthesis of similar compounds often involves the use of a series of reactions starting from simpler molecules. For instance, a series of pyrazole-sulfonamide derivatives were synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis

The molecular structure of a compound determines its pharmacological activities. The 1,3,4-thiadiazole moiety and its derivatives possess a wide range of pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex and varied. For instance, derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts, and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. 1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .科学研究应用

- The minimum inhibitory concentration (MIC) values for Cs-EATT range from 25 to 100 µg/mL, while Cs-BATT ranges from 25 to 200 µg/mL. These polymers could be valuable in wound dressings and medical applications .

- Incorporating 1,3,4-thiadiazole derivatives into film dressings could enhance their properties, such as transparency, uniformity, and elasticity, making them suitable for localized drug delivery .

- The 1,3,4-thiadiazole scaffold has been explored for its antitumor and antiproliferative activities. Molecules containing this moiety have shown promise in inhibiting tumor growth and preventing cell proliferation .

- Some 1,3,4-thiadiazole derivatives exhibit anti-inflammatory properties. These compounds may serve as potential candidates for managing inflammatory conditions .

- Additionally, 1,3,4-thiadiazoles have been studied as antileishmanial agents, showing activity against the parasite responsible for leishmaniasis .

Antimicrobial Activity

Drug Delivery Systems

Antitumor and Antiproliferative Effects

Anti-Inflammatory Agents

Antiviral and Antileishmanial Activity

Antioxidant and Analgesic Properties

作用机制

未来方向

The future directions for research on this compound could involve further exploration of its biological activity, potential applications, and synthesis methods. Given the wide range of activities associated with 1,3,4-thiadiazole derivatives, there is potential for the development of new drugs and therapies .

属性

IUPAC Name |

4-(dipropylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O5S3/c1-4-15-28(16-5-2)36(32,33)20-11-7-17(8-12-20)22(29)24-18-9-13-19(14-10-18)35(30,31)27-23-26-25-21(6-3)34-23/h7-14H,4-6,15-16H2,1-3H3,(H,24,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNBZPASAWZNDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2813966.png)

![1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2813967.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2813971.png)

![3-(2-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813972.png)

![5-Bromo-imidazo[1,2-a]pyridine HCl](/img/structure/B2813973.png)

![(6-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2813975.png)